Cas no 2377033-08-2 (Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate)

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate is a specialized chemical intermediate featuring a reactive 4-chloro-1,3,5-triazine moiety coupled with a piperidine scaffold and a tert-butyl carbamate protecting group. Its key advantages include high reactivity of the chloro-triazine group, enabling efficient nucleophilic substitution reactions, while the carbamate group offers stability for selective deprotection. The piperidine ring enhances solubility and provides a versatile handle for further functionalization. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where controlled reactivity and selective modifications are critical. Its well-defined structure ensures reproducibility in complex synthetic pathways.
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate structure
2377033-08-2 structure
Product name:Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
CAS No:2377033-08-2
MF:C13H20ClN5O2
MW:313.783201217651
CID:5820955
PubChem ID:145913384

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7447062
    • Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
    • 2377033-08-2
    • Inchi: 1S/C13H20ClN5O2/c1-13(2,3)21-12(20)17-9-5-4-6-19(7-9)11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,17,20)
    • InChI Key: VHTSKYWZHQILRU-UHFFFAOYSA-N
    • SMILES: ClC1=NC=NC(=N1)N1CCCC(C1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 313.1305526g/mol
  • Monoisotopic Mass: 313.1305526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 80.2Ų

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7447062-5.0g
tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
2377033-08-2 95%
5.0g
$3520.0 2024-05-23
1PlusChem
1P028T0U-500mg
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
2377033-08-2 95%
500mg
$1233.00 2024-05-23
Aaron
AR028T96-500mg
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
2377033-08-2 95%
500mg
$1328.00 2025-02-17
Aaron
AR028T96-2.5g
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
2377033-08-2 95%
2.5g
$3297.00 2023-12-15
Enamine
EN300-7447062-0.25g
tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
2377033-08-2 95%
0.25g
$601.0 2024-05-23
Enamine
EN300-7447062-0.5g
tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
2377033-08-2 95%
0.5g
$947.0 2024-05-23
Aaron
AR028T96-50mg
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
2377033-08-2 95%
50mg
$413.00 2025-02-17
Aaron
AR028T96-1g
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
2377033-08-2
1g
$1695.00 2025-03-12
Aaron
AR028T96-10g
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
2377033-08-2 95%
10g
$7204.00 2023-12-15
1PlusChem
1P028T0U-50mg
tert-butylN-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
2377033-08-2 95%
50mg
$399.00 2024-05-23

Additional information on Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate

Research Brief on Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate (CAS: 2377033-08-2)

The compound Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate (CAS: 2377033-08-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel heterocyclic compounds, particularly those targeting protein-protein interactions (PPIs) and enzyme inhibition. The presence of the 1,3,5-triazine moiety, combined with the piperidine and carbamate functional groups, makes it a versatile scaffold for the development of small-molecule inhibitors. Researchers have explored its utility in the design of kinase inhibitors, with preliminary data suggesting promising activity against specific kinases involved in cancer progression.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor for the synthesis of a series of triazine-based inhibitors targeting the PI3K/AKT/mTOR pathway. The study demonstrated that derivatives of Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate exhibited potent inhibitory effects on cancer cell proliferation, with IC50 values in the nanomolar range. These findings underscore the compound's potential as a lead structure for anticancer drug development.

Another area of interest is the compound's application in the development of covalent inhibitors. The reactive 4-chloro-1,3,5-triazine group allows for selective modification of target proteins, enabling the design of irreversible inhibitors with enhanced potency and selectivity. Recent work published in ACS Chemical Biology has explored this approach, demonstrating the compound's utility in targeting cysteine residues in oncogenic proteins.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Issues such as metabolic stability and solubility are currently being addressed through structural modifications and prodrug strategies. Ongoing research aims to further elucidate the structure-activity relationships (SAR) of this compound to guide the development of more effective therapeutic agents.

In conclusion, Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate represents a valuable scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition and covalent drug design. Continued research efforts are expected to yield novel derivatives with improved pharmacological profiles, paving the way for new therapeutic options in oncology and beyond.

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